molecular formula C7H9N3O3S B6356931 N-(5-Nitro-thiazol-2-yl)-butyramide CAS No. 14645-50-2

N-(5-Nitro-thiazol-2-yl)-butyramide

Cat. No. B6356931
CAS RN: 14645-50-2
M. Wt: 215.23 g/mol
InChI Key: AFGXQBZUGLBRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Nitro-thiazol-2-yl)-butyramide (NBTB) is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of approximately 170°C. NBTB is used as a reagent in synthetic organic chemistry and as a probe for measuring biochemical and physiological effects. It has also been used in various laboratory experiments such as protein purification and enzyme assays.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(5-nitro-1,3-thiazol-2-yl)butanamide, have been studied for their potential as antimicrobial agents. These compounds have shown activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The nitro group and the thiazole ring contribute to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, making it a candidate for developing new antibiotics.

Antitumor and Cytotoxic Activity

The thiazole nucleus is a common feature in many cytotoxic agents. Research has indicated that thiazole derivatives can exhibit antitumor activity, potentially acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, or interference with cell cycle progression . N-(5-nitro-1,3-thiazol-2-yl)butanamide may be explored for its efficacy in cancer treatment, leveraging its structural features to target malignant cells.

Anti-inflammatory Activity

Compounds with a thiazole core have been associated with anti-inflammatory properties. They may work by modulating the production of inflammatory cytokines or by inhibiting enzymes involved in the inflammatory process . N-(5-nitro-1,3-thiazol-2-yl)butanamide could be part of therapeutic strategies aimed at treating chronic inflammatory diseases.

Antioxidant Properties

Thiazoles are also investigated for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression . N-(5-nitro-1,3-thiazol-2-yl)butanamide might contribute to the development of neuroprotective drugs.

Analgesic Effects

The analgesic effects of thiazole derivatives are attributed to their interaction with pain receptors or inflammatory mediators. These compounds could offer an alternative to traditional pain relief medications, possibly with fewer side effects . N-(5-nitro-1,3-thiazol-2-yl)butanamide’s potential as an analgesic agent warrants further exploration.

Antiviral Potential

Thiazole compounds have shown promise as antiviral agents, with some derivatives being effective against HIV. The mechanism may involve inhibition of viral replication or interference with virus-cell binding . Given the ongoing need for new antiviral drugs, N-(5-nitro-1,3-thiazol-2-yl)butanamide could be a valuable addition to the antiviral drug arsenal.

Neuroprotective Effects

Neuroprotection is a critical aspect of managing neurodegenerative conditions. Thiazole derivatives have been noted for their neuroprotective effects, possibly through antioxidant activity or modulation of neurotransmitter systems . N-(5-nitro-1,3-thiazol-2-yl)butanamide may help in developing treatments for diseases like Alzheimer’s and Parkinson’s.

Diuretic Activity

Some thiazole derivatives have been identified to possess diuretic properties, which can be beneficial in conditions like hypertension and edema. These compounds increase the excretion of sodium and water from the body, thereby reducing fluid overload . N-(5-nitro-1,3-thiazol-2-yl)butanamide’s diuretic potential could be harnessed for therapeutic use in cardiovascular diseases.

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-3-5(11)9-7-8-4-6(14-7)10(12)13/h4H,2-3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXQBZUGLBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314520
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-nitro-1,3-thiazol-2-yl)butanamide

CAS RN

14645-50-2
Record name NSC284700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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